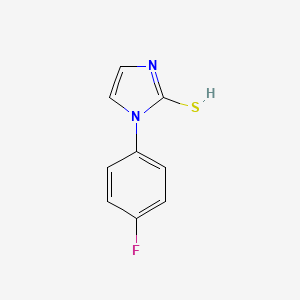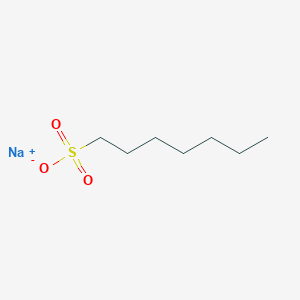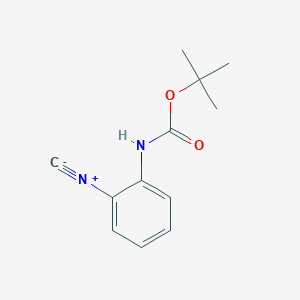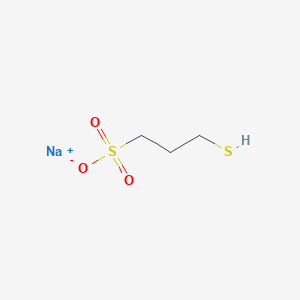
pyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine-2-thiol can be synthesized through various methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures . Another method involves the reaction of 2-bromopyridine with thiourea, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in thiol-disulfide exchange reactions .
Common Reagents and Conditions
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Major Products
The major products formed from these reactions include pyridine-2-sulfonic acid, pyridine-2-thione, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridine-2-thiol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pyridine-2-thiol involves its interaction with molecular targets such as enzymes. For example, it inhibits the enzyme NADH-fumarate reductase in Trypanosoma cruzi, the causative agent of Chagas disease . The compound’s thiol group can form covalent bonds with the active site of the enzyme, leading to its inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptopyridine N-oxide: Similar to pyridine-2-thiol but with an additional oxygen atom bonded to the sulfur.
Pyridine-4-thiol: A structural isomer with the thiol group at the fourth position.
Thiazolopyridines: Compounds containing both pyridine and thiazole rings.
Uniqueness
This compound is unique due to its specific positioning of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Eigenschaften
IUPAC Name |
pyridine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDPDGBKYUEMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














